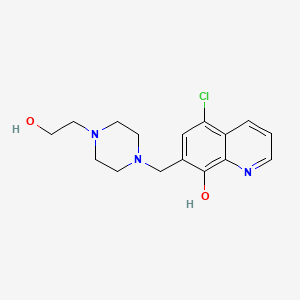
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound, has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique
Corrosion Inhibition
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol derivatives have been studied for their corrosion inhibitory effects. El Faydy et al. (2020) found that certain 8-Hydroxyquinoline-based piperazine compounds, similar in structure to the compound , effectively inhibit corrosion in steel within HCl electrolytes. Their experimental and theoretical analyses showed significant improvement in anti-corrosion properties, with the molecules forming a protective film on the steel surface and exhibiting mixed-type inhibitory activity (El faydy, et al., 2020).
Medicinal Chemistry
The structure of 7-chloro-4-(piperazin-1-yl)quinoline, a core component of the compound, is significant in medicinal chemistry. El-Azzouny et al. (2020) note that it has diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and other activities. This indicates the potential for the compound to be used in various therapeutic applications (El-Azzouny, et al., 2020).
Antimicrobial Properties
Patel et al. (2007) synthesized a series of quinolone derivatives, similar to 5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol, and evaluated their antibacterial and antifungal activities. Their findings suggest potential applications of these compounds in treating bacterial and fungal infections (Patel, et al., 2007).
Anticancer Research
Solomon et al. (2010) designed 4-piperazinylquinoline derivatives for anti-breast cancer applications. The study indicates the potential of quinoline derivatives, similar to the compound , in developing new classes of anti-cancer agents, specifically against breast cancer (Solomon, et al., 2010).
Anti-corrosion and Biological Activity
Douche et al. (2020) researched the anti-corrosion properties of synthesized 8-hydroxyquinoline derivatives, showing the potential of these compounds in protecting metals in acidic environments. This research also touches on the possible biological activity of these derivatives (Douche, et al., 2020).
Propriétés
IUPAC Name |
5-chloro-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-10-12(16(22)15-13(14)2-1-3-18-15)11-20-6-4-19(5-7-20)8-9-21/h1-3,10,21-22H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUUNRSWOTADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

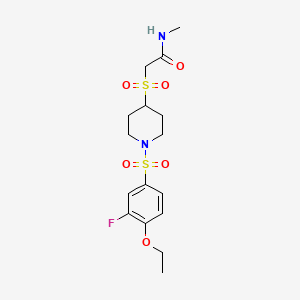
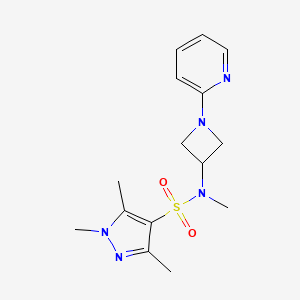
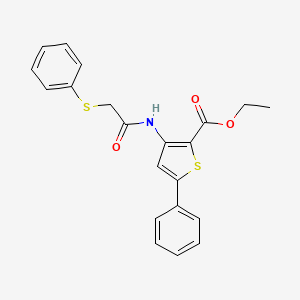
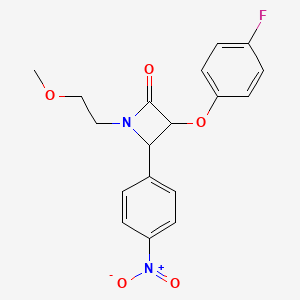
![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)
![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)
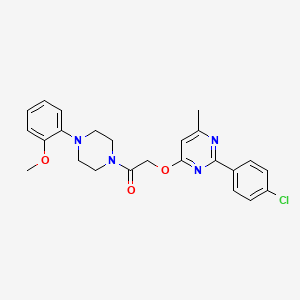
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)

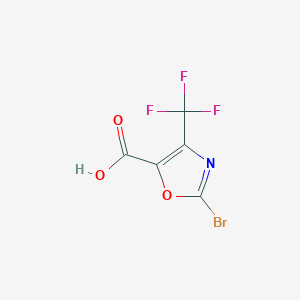
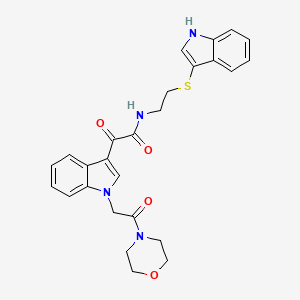
![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)